[4-(1H-benzimidazol-2-yl)piperidin-1-yl](5-bromo-3-methyl-1-benzofuran-2-yl)methanone
Description
4-(1H-Benzimidazol-2-yl)piperidin-1-ylmethanone is a heterocyclic compound featuring a benzimidazole-piperidine core conjugated to a substituted benzofuran moiety via a methanone linker.
Properties
Molecular Formula |
C22H20BrN3O2 |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(5-bromo-3-methyl-1-benzofuran-2-yl)methanone |
InChI |
InChI=1S/C22H20BrN3O2/c1-13-16-12-15(23)6-7-19(16)28-20(13)22(27)26-10-8-14(9-11-26)21-24-17-4-2-3-5-18(17)25-21/h2-7,12,14H,8-11H2,1H3,(H,24,25) |
InChI Key |
REAXHPAIMAKVGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Preparation Methods
Schotten-Baumann Acylation
Reacting the amine with the acyl chloride in a biphasic system (NaOH/H₂O and CH₂Cl₂) at 0°C provides moderate yields (50–60%) but requires strict pH control.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or TBTU with HOBt in DMF improves efficiency:
Table 3: Coupling Reaction Optimization
Purification and Analytical Validation
Crude products are purified via silica gel chromatography (ethyl acetate/hexanes) or recrystallization (ethanol/water). Structural confirmation employs:
-
NMR Spectroscopy : Characteristic signals include the benzofuran carbonyl at δ 165–170 ppm (¹³C) and piperidine N-CH₂ at δ 3.2–3.8 ppm (¹H).
-
LC-MS : Molecular ion peaks align with calculated masses (e.g., [M+H]⁺ = 456.2 Da).
Challenges and Optimization Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and benzofuran rings, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated analogs.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of heterocyclic compounds and complex molecular architectures.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
Preliminary studies suggest that derivatives of this compound may exhibit pharmacological properties, including antimicrobial and anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be utilized in the synthesis of advanced materials, including polymers and dyes, due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. The brominated benzofuran ring may enhance the compound’s ability to penetrate cell membranes, facilitating its intracellular activity. Pathways involved include the inhibition of key enzymes in metabolic pathways and the disruption of cellular signaling processes.
Comparison with Similar Compounds
Table 1: Comparative Structural Features
| Compound Name | Core Structure | Substituents/Modifications | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|---|---|
| 4-(1H-Benzimidazol-2-yl)piperidin-1-ylmethanone | Benzimidazole-piperidine + benzofuran | 5-Bromo, 3-methyl on benzofuran | Not explicitly provided* | ~460 (estimated) | Kinase inhibition, CNS targets |
| [4-(1H-Benzimidazol-2-yl)piperidin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone | Benzimidazole-piperidine + tetrazole | 5-Methyl tetrazole on phenyl | C21H21N7O | 387.4 | Anticancer, antimicrobial |
| 1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one | Piperidine-benzimidazolone | 5-Chloro, 1-benzyl on piperidine | C19H20ClN3O | 341.8 | Neurotransmitter modulation |
| 2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone | Piperazine-indole | Benzhydryl on piperazine, 5-methyl on indole | C27H27N3O | 409.5 | Antipsychotic candidates |
Notes:
- Benzofuran vs. Tetrazole : The bromo-benzofuran group in the target compound likely enhances π-π stacking and halogen bonding compared to the tetrazole in , which may improve target selectivity but reduce solubility.
- Halogen Effects: The 5-bromo substituent (target) vs.
- Core Heterocycles: The benzimidazole-piperidine scaffold (target) shares similarities with the benzimidazolone-piperidine structure in , but the methanone linker distinguishes electronic properties.
Biological Activity
The compound 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone, with the CAS number 920443-87-4, is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 438.3 g/mol. The structure features a benzimidazole moiety linked to a piperidine ring and a benzofuran derivative, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 920443-87-4 |
| Molecular Formula | C22H20BrN3O2 |
| Molecular Weight | 438.3 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines. Specifically, flow cytometry results indicated that the compound significantly accelerates apoptosis in MCF cell lines at concentrations around 25.72 ± 3.95 μM . Furthermore, in vivo studies on tumor-bearing mice showed notable suppression of tumor growth when treated with this compound, suggesting its potential as an effective anticancer agent.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (μM) | Effect Observed |
|---|---|---|---|
| MCF | 25.72 ± 3.95 | Induction of apoptosis | |
| U87 Glioblastoma | 45.2 ± 13.0 | Significant cytotoxicity |
2. Antiviral Activity
The compound has also been evaluated for its antiviral properties, particularly against the Ebola virus (EBOV). In vitro tests revealed that certain derivatives of benzimidazole-piperidine hybrids exhibit potent anti-EBOV activity with effective concentrations (EC50) in the submicromolar range . The mechanism appears to involve inhibition of viral entry by targeting specific proteins involved in the viral lifecycle.
Table 2: Antiviral Activity Against EBOV
| Compound | EC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| Compound 25a | 0.64 | 20 |
| Compound 26a | 0.93 | 10 |
The biological activity of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is likely attributed to its ability to interact with specific molecular targets within cells:
- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells by modulating key proteins involved in cell survival and death.
- Viral Entry Inhibition : The antiviral effects are hypothesized to arise from direct interactions with viral proteins, preventing their binding and entry into host cells.
Case Studies
Several case studies have been conducted to further explore the efficacy and safety profile of this compound:
Case Study: Efficacy in Tumor Models
In a study involving murine models with induced tumors, treatment with 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone resulted in a significant reduction in tumor size compared to control groups. The study concluded that this compound could be a promising candidate for further development as an anticancer therapeutic .
Case Study: Safety Profile Assessment
A preliminary safety assessment indicated that the compound exhibited low toxicity at therapeutic doses, making it suitable for further clinical evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
